1H-indazole-4-sulfonyl chloride
Description
Historical Context and Evolution of Indazole Chemistry in Academic Research
The journey of indazole chemistry began in the late 19th century. The initial synthesis of indazole, also known as benzpyrazole, is credited to the eminent chemist Emil Fischer in 1883. nih.gov His work laid the fundamental groundwork for understanding this novel heterocyclic system. Following its discovery, significant contributions to the field were made by Karl Von Auwers in the 1920s, who extensively studied the tautomerism and reactivity of indazoles. jst.go.jp
Early synthetic methods often involved intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. nih.gov Over the decades, the synthetic toolbox for creating the indazole nucleus has expanded dramatically. Modern methodologies include transition metal-catalyzed reactions, such as rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, which offer redox-neutral conditions and high yields. nih.gov Other innovative approaches involve [3+2] cycloaddition reactions of arynes with diazo compounds or hydrazones, providing efficient routes to a wide variety of substituted indazoles under mild conditions. organic-chemistry.orgacs.org This evolution from classical, often harsh, reaction conditions to sophisticated, catalytic, and highly selective methods reflects the broader advancements in organic synthesis and has been crucial for unlocking the full potential of the indazole scaffold in research.
Significance of Indazole Heterocycles in Synthetic and Medicinal Chemistry Research
Indazole derivatives are relatively rare in nature, with a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being notable examples. nih.gov However, their synthetic counterparts have proven to be of immense value in medicinal chemistry. The indazole nucleus is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This has led to the development of numerous indazole-containing compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, and antibacterial properties. nih.gov
The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. nih.gov For instance, Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy, features an indazole core. nih.govmdpi.com Similarly, Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist, is employed as an antiemetic in cancer chemotherapy. nih.gov The development of such drugs highlights the successful application of indazole-based compounds in addressing significant medical needs. In synthetic chemistry, the indazole ring serves as a versatile building block for the construction of more complex molecules, leveraging the differential reactivity of its nitrogen and carbon atoms for further functionalization. nih.gov
Table 1: Examples of FDA-Approved Indazole-Containing Drugs
| Drug Name | Therapeutic Use | Core Structure |
|---|---|---|
| Pazopanib | Anticancer (Tyrosine Kinase Inhibitor) | Indazole |
| Axitinib | Anticancer (Tyrosine Kinase Inhibitor) | Indazole |
| Niraparib | Anticancer (PARP Inhibitor) | Indazole |
| Granisetron | Antiemetic (5-HT3 Antagonist) | Indazole |
| Benzydamine | Anti-inflammatory | Indazole |
This table is generated based on information from multiple research articles. nih.govnih.govnih.govmdpi.com
Strategic Importance of 1H-Indazole-4-sulfonyl Chloride as a Chemical Building Block
Within the diverse family of indazole derivatives, this compound holds particular strategic importance as a chemical intermediate. Its value lies in the reactive sulfonyl chloride (-SO₂Cl) group, which serves as a key functional handle for the synthesis of indazole-4-sulfonamides. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial and anticancer effects. mdpi.com
The combination of the indazole scaffold with a sulfonamide moiety has led to the discovery of potent and selective therapeutic agents. mdpi.commdpi.com Research has shown that the position of substitution on the indazole ring is critical for biological activity. Specifically, the C4-position has been identified as a key site for modification. For example, a series of indazole arylsulfonamides were synthesized and evaluated as antagonists for the CC-chemokine receptor 4 (CCR4), a target for inflammatory diseases and cancer. acs.org In this study, methoxy- or hydroxyl-containing groups at the C4-position of the indazole ring were found to be among the more potent substituents. acs.org
The synthesis of these crucial indazole-4-sulfonamides is facilitated by the use of this compound. This building block allows for the straightforward introduction of the sulfonamide linkage via reaction with various primary or secondary amines. This modular approach enables medicinal chemists to rapidly generate libraries of diverse indazole-4-sulfonamides for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. For instance, novel indazole-sulfonamide derivatives have been synthesized and investigated for their potential as MAPK1 inhibitors for cancer treatment, demonstrating the ongoing utility of this synthetic strategy. mdpi.com Therefore, this compound is not just a simple chemical, but a strategic tool that provides access to a class of molecules with significant therapeutic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
1H-indazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-3-1-2-6-5(7)4-9-10-6/h1-4H,(H,9,10) |
InChI Key |
AFMZKAGDZCDCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indazole 4 Sulfonyl Chloride and Its Analogues
Conventional Synthetic Approaches to the Indazole Core
Traditional methods for constructing the indazole core often rely on established, multi-step procedures involving cyclization and subsequent functionalization.
Synthesis from Nitroindazole Precursors
A common route to indazole derivatives begins with nitro-substituted precursors. For instance, 4-nitroindazole can be synthesized and subsequently elaborated. nih.gov The synthesis of 1H-indazoles can be achieved through the reductive cyclization of o-nitro-ketoximes. researchgate.net This transformation highlights the utility of the nitro group as a precursor to the amine functionality required for cyclization. Another approach involves the Cadogan cyclization, which utilizes nitro compounds and tetravalent phosphorus reagents to form various azaheterocycles, including indazoles. researchgate.net
The synthesis of 1-aryl-5-nitro-1H-indazoles has also been reported, providing a pathway to N-substituted nitroindazoles that can be further modified. nih.gov These methods underscore the importance of nitroindazoles as key intermediates in the synthesis of diverse indazole-based compounds.
Sulfonylation Reactions for Sulfonyl Chloride Introduction
The introduction of a sulfonyl chloride group is a critical step in the synthesis of the target compound. This is typically achieved through sulfonylation of a suitable indazole precursor. One method involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst, a variation of the Sandmeyer reaction. nih.govorgsyn.org This allows for the conversion of an amino group, via diazotization, into a sulfonyl chloride moiety.
Another approach is the direct reaction of a substituted benzene (B151609) with chlorosulfonic acid, although the regioselectivity is dictated by the existing substituents on the aromatic ring. orgsyn.org For indazoles, direct C-H sulfonylation has been explored. An electrochemical method for the C3-H sulfonylation of 2H-indazoles using sulfonyl hydrazides as the sulfonyl precursor has been developed, offering a transition-metal- and external oxidant-free route. nih.gov
The sulfonylation of 4-aminoindazole with sulfonyl chlorides can yield the corresponding sulfonamides. nih.gov Furthermore, the synthesis of sulfinamides from sulfonyl chlorides via in situ reduction has been reported, providing another avenue for sulfur-based functionalization. nih.gov
Halogenation and Chlorination Procedures
Halogenation of the indazole ring provides a handle for further functionalization, including the introduction of the sulfonyl group. The chlorination of 1H-indazole can yield 3-chloro-1H-indazole selectively with sodium hypochlorite. chemicalbook.com Metal-free regioselective halogenation of 2-substituted indazoles using N-halosuccinimides (NCS for chlorination and NBS for bromination) has been achieved with high yields. rsc.orgnih.gov For instance, N-chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of indazoles at the C3-position. chim.it
The synthesis of 4-chloro-1H-indazole has been accomplished from 2-methyl-3-chloroaniline through a sequence involving acetylation, diazotization, and cyclization. chemicalbook.com An improved preparation of 4-chloro-1H-indazole has also been reported, highlighting efforts to optimize the synthesis of key halogenated intermediates. researchgate.net
Advanced and Contemporary Synthetic Routes to Indazoles
Modern synthetic chemistry has introduced more efficient and versatile methods for constructing and functionalizing the indazole core, often utilizing metal catalysis and electrochemistry.
Metal-Catalyzed Cyclization and Functionalization Reactions
Transition metal-catalyzed reactions have become a powerful tool for the synthesis of indazoles. researchgate.net Palladium- and copper-catalyzed reactions are frequently employed. For example, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives also provides access to substituted 3-aminoindazoles. organic-chemistry.org
Rhodium(III)-catalyzed C-H activation and cyclization is another prominent strategy. nih.gov The synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes can be achieved through a rhodium(III)-catalyzed C-H bond addition, subsequent cyclization, and aromatization. acs.org Cobalt(III) catalysts have also been used for the synthesis of N-aryl-2H-indazoles via C-H bond functionalization/addition/cyclization cascades. nih.govnih.gov
These metal-catalyzed methods offer high efficiency and functional group tolerance, enabling the construction of complex indazole derivatives. nih.govscilit.com
Electrochemical Synthesis of Indazole N-Oxides and Indazoles
Electrochemical methods provide a sustainable and often selective alternative for the synthesis of indazoles and their derivatives. researchgate.netnih.govresearchgate.net The electrochemical synthesis of 1H-indazole N-oxides from aromatic aldoximes has been demonstrated, where the outcome is dependent on the cathode material. researchgate.netnih.govresearchgate.net Using a reticulated vitreous carbon cathode yields 1H-indazole N-oxides, which can be valuable intermediates for further functionalization. researchgate.netnih.govresearchgate.netresearchgate.net
Furthermore, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed for the synthesis of 1H-indazoles. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org Electrochemical approaches have also been applied to the oxo-amination of 2H-indazoles to produce indazolylindazolones without the need for supporting electrolytes. nih.gov
Interactive Data Table: Synthetic Methodologies for Indazole Derivatives
| Methodology | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |
| Reductive Cyclization | o-Nitro-ketoximes | - | 1H-Indazoles | researchgate.net |
| Cadogan Cyclization | Nitro compounds | Tetravalent phosphorus reagents | Indazoles | researchgate.net |
| Sandmeyer-type Sulfonylation | Aryldiazonium salts | SO2, Cu catalyst | Arylsulfonyl chlorides | nih.govorgsyn.org |
| Electrochemical Sulfonylation | 2H-Indazoles, Sulfonyl hydrazides | - (Electrochemical) | C3-Sulfonylated 2H-indazoles | nih.gov |
| Halogenation | Indazoles | N-Halosuccinimides (NCS, NBS) | Halogenated indazoles | rsc.orgnih.govchim.it |
| Metal-Catalyzed Cyclization | 2-Bromobenzonitriles, Hydrazones | Palladium catalyst | 3-Aminoindazoles | organic-chemistry.org |
| Rhodium-Catalyzed C-H Activation | Azobenzenes, Aldehydes | Rhodium(III) catalyst | N-Aryl-2H-indazoles | acs.org |
| Cobalt-Catalyzed C-H Activation | Azobenzenes, Aldehydes | Cobalt(III) catalyst | N-Aryl-2H-indazoles | nih.govnih.gov |
| Electrochemical Synthesis | Aromatic aldoximes | - (Electrochemical) | 1H-Indazole N-oxides | researchgate.netnih.govresearchgate.net |
| Electrochemical Cyclization | Arylhydrazones | - (Electrochemical) | 1H-Indazoles | rsc.org |
Multicomponent and Cascade Reaction Strategies
Multicomponent reactions (MCRs) and cascade reactions offer efficient pathways to complex molecular architectures from simple starting materials in a single synthetic operation. While direct multicomponent synthesis of 1H-indazole-4-sulfonyl chloride is not widely reported, several strategies for the construction of substituted indazole cores can be adapted for this purpose. These reactions streamline the synthetic process, reduce waste, and allow for the rapid generation of diverse analogues.
One notable example involves the rhodium(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes to furnish N-aryl-2H-indazoles. nih.gov This method is highly functional group tolerant and allows for the regioselective synthesis of variously substituted indazoles, with the potential for subsequent removal of the N-aryl group to yield the free (N-H) indazole. nih.gov
Another innovative approach is the substrate-dependent selective synthesis of functionalized indazole derivatives through a cascade reaction of N-nitrosoanilines with diazo compounds. nih.gov This process involves a sequence of nitroso-directed C-H alkylation, intramolecular C-nucleophilic addition, intermolecular O-nucleophilic addition, C-C bond cleavage, and dehydrogenation to yield the indazole core. nih.gov The versatility of the starting materials allows for the introduction of various substituents, which could be strategically chosen to facilitate subsequent conversion to a 4-sulfonyl chloride group.
A one-pot, three-component synthesis of 2H-indazoles from 2-nitroarylaldehydes, primary amines, and alkynes catalyzed by copper(I) bromide and zinc(II) triflate has also been reported. This highly regioselective method exclusively yields 2N-substituted products. rsc.org Although this produces the 2H-isomer, it highlights the power of multicomponent strategies in building the indazole framework.
The following table summarizes key aspects of these advanced synthetic strategies.
| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features | Product Type | Ref |
| C–H Functionalization/Cascade | Azobenzenes, Aldehydes | [RhCp*Cl₂]₂ | High functional group tolerance, Regioselective | N-Aryl-2H-indazoles | nih.gov |
| Cascade Reaction | N-Nitrosoanilines, Diazo compounds | None (CHA-initiated) | Substrate-dependent selectivity, Forms multiple bonds in one pot | Functionalized indazoles | nih.gov |
| Multicomponent Reaction | 2-Nitroarylaldehydes, Primary amines, Alkynes | CuBr, Zn(OTf)₂ | One-pot, High regioselectivity for 2N-substitution | 2N,3C-Disubstituted 2H-indazoles | rsc.org |
These methodologies, while not directly yielding this compound, provide powerful platforms for the assembly of the core indazole structure with substitution patterns that could be further elaborated to the desired target.
Regioselective Synthesis of 4-Substituted Indazoles
Achieving regioselectivity, particularly at the C4 position of the indazole ring, is a significant challenge in the synthesis of this class of compounds. The C4 position is generally less reactive towards electrophilic substitution compared to other positions on the benzene ring. nih.gov However, several methods have been developed to overcome this challenge and provide access to 4-substituted indazoles, which are crucial intermediates for the synthesis of this compound.
Direct halogenation of the indazole ring often leads to a mixture of products. A more controlled approach involves the halogenation of an activated or pre-functionalized indazole derivative. For instance, the halogenation of 7-nitroindazole (B13768) at the 3-position, followed by catalytic reduction, has been reported as a route to 3-halo-7-aminoindazoles. niscpr.res.in While this focuses on the 3-position, similar strategies can be envisioned for targeting the 4-position by manipulating the electronic properties of the starting indazole.
An efficient and economically viable synthesis of 4-chloro-1H-indazole has been developed starting from 3-chloro-2-methylaniline. researchgate.net This multi-step process provides a reliable route to a key intermediate that can be readily converted to the corresponding sulfonyl chloride. The direct functionalization of the indazole C-H bond at the 4-position remains a desirable but challenging goal. nih.gov
The table below outlines a key method for the regioselective synthesis of a 4-substituted indazole.
| Starting Material | Reagents | Product | Key Advantage | Ref |
| 3-Chloro-2-methylaniline | 1. NaNO₂, HCl; 2. Na₂SO₃, SO₂; 3. H₂SO₄ | 4-Chloro-1H-indazole | Economical and efficient route to a key 4-substituted intermediate | researchgate.net |
The development of robust and regioselective methods for the synthesis of 4-substituted indazoles is paramount for the production of this compound and its analogues, enabling further exploration of their chemical and biological properties.
Chemical Transformations and Derivatization Strategies of 1h Indazole 4 Sulfonyl Chloride
Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive functional group, serving as a key electrophilic site for the introduction of a wide range of substituents. Its reactions are central to the derivatization of 1H-indazole-4-sulfonyl chloride.
Formation of Sulfonamides and Sulfonates
The reaction of this compound with primary or secondary amines is a fundamental transformation that leads to the formation of the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of many biologically active compounds. acs.orgmdpi.com For instance, the reaction of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with various amines can be achieved to produce a library of sulfonamide derivatives. nih.gov The general conditions for this transformation typically involve the use of a base, such as pyridine (B92270) or triethylamine, in a suitable solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF).
Similarly, the reaction of this compound with alcohols or phenols in the presence of a base yields sulfonate esters. This transformation provides another avenue for diversification of the indazole scaffold. The synthesis of arylsulfonates from various phenol (B47542) derivatives and sulfonyl chlorides has been reported, highlighting the versatility of this reaction. nih.gov
Table 1: Synthesis of Sulfonamides from Indazole Sulfonyl Chlorides
| Indazole Derivative | Amine | Reaction Conditions | Product | Yield (%) | Reference |
| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | Various Amines | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Substituted-N-(1H-indazol-4-yl)-4-methylbenzenesulfonamides | Moderate to Good | nih.gov |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | - | Reduction of nitro group | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | Good | mdpi.com |
| 6-bromo-3-iodo-1H-indazole | 3-nitrobenzene sulfonamide | Goldberg amination | N-(6-bromo-3-iodo-1H-indazol-1-yl)-3-nitrobenzenesulfonamide | - | nih.gov |
Kemp Elimination Pathways
Under basic conditions, 1-sulfonyl-1H-indazoles can undergo a Kemp elimination reaction. acs.org This reaction involves the abstraction of a proton from the C3 position of the indazole ring, leading to the cleavage of the N-N bond and the formation of a 2-(sulfonylamino)benzonitrile derivative. The kinetics of this base-catalyzed elimination have been studied, and it is a well-established pathway for the ring-opening of N-sulfonylindazoles. nih.govresearchgate.net The reaction is typically favored by high temperatures and aprotic polar solvents like DMSO. mdpi.com
This elimination pathway provides a synthetic route to a different class of compounds, expanding the chemical space accessible from this compound.
Functionalization of the Indazole Ring System
Beyond the reactivity of the sulfonyl chloride group, the indazole ring itself can be functionalized at various positions, allowing for further structural modifications and the introduction of diverse chemical motifs.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the indazole ring can be readily alkylated or acylated. The regioselectivity of these reactions, leading to either N1 or N2 substitution, is influenced by the reaction conditions and the nature of the substituents on the indazole ring. nih.gov For N-alkylation, the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or DMF is common. nih.govresearchgate.net The choice of base and solvent can significantly impact the ratio of N1 to N2 isomers. researchgate.net
N-acylation of indazoles can be achieved using acyl chlorides or anhydrides. organic-chemistry.orgresearchgate.net These reactions typically proceed under basic conditions to afford the corresponding N-acylindazole derivatives. Similar to alkylation, the regioselectivity of acylation can be controlled to favor either the N1 or N2 position.
Table 2: N-Alkylation and N-Acylation of Indazoles
| Indazole Substrate | Reagent | Reaction Conditions | Product(s) | Key Finding | Reference |
| Substituted 1H-indazoles | Alkyl halides | NaH, THF/DMF | N1- and N2-alkylated indazoles | Regioselectivity depends on substituents and conditions. | nih.gov |
| 1H-indazole | Acyl chlorides | Base (e.g., NEt3) | N-acylated indazoles | Efficient acylation at the nitrogen atom. | google.com |
| 4-nitroindazole | Ribose derivatives | Silyl Hilbert-Johnson | N1- and N2-ribonucleosides | Regioselectivity controlled by reaction time. nih.gov | nih.gov |
Electrophilic Aromatic Substitution on the Indazole Nucleus
The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. The position of substitution is directed by the existing substituents on the ring. For 1H-indazole-4-sulfonamide derivatives, electrophilic bromination with N-bromosuccinimide (NBS) has been shown to occur regioselectively at the C7 position. nih.govrsc.org The electron-withdrawing nature of the sulfonamide group at the C4 position directs the incoming electrophile to the C7 position.
Similarly, nitration of indazole derivatives can be achieved, and the regioselectivity is dependent on the reaction conditions and the substituents present on the indazole core. For example, palladium-catalyzed nitration of a sulfonyl hydrazide can lead to the formation of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org
Table 3: Electrophilic Aromatic Substitution on the Indazole Nucleus
| Substrate | Reagent | Reaction | Product | Key Finding | Reference |
| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS, DMF, 80 °C | Bromination | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Regioselective bromination at the C7 position. nih.gov | nih.gov |
| Sulfonyl hydrazide | - | Palladium-catalyzed nitration/cyclization | 3-nitro-1-(phenylsulfonyl)-1H-indazole | Formation of the 3-nitro derivative. rsc.org | rsc.org |
| 4-nitroindazole | Formaldehyde (B43269), HCl (aq) | Hydroxymethylation | (4-nitro-1H-indazol-1-yl)methanol | Reaction occurs at the N1 position. nih.gov | nih.gov |
C-H Functionalization and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful tools for the functionalization of the indazole ring. rsc.orgnih.govnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl groups. For instance, the Suzuki-Miyaura cross-coupling of 7-bromo-4-sulfonamido-1H-indazoles with various boronic acids has been successfully employed to synthesize a range of C7-arylated indazole derivatives. nih.govrsc.org
Furthermore, direct C-H activation and arylation of the indazole ring is a growing area of research. nih.govrsc.org Palladium-catalyzed C3 arylation of 1H-indazoles has been achieved, providing a direct route to functionalized indazoles without the need for pre-halogenation. rsc.org These methods offer efficient and atom-economical approaches to the synthesis of complex indazole-based molecules.
Table 4: C-H Functionalization and Cross-Coupling Reactions of Indazoles
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Reaction Type | Reference |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd catalyst, base | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Suzuki-Miyaura Coupling | nih.gov |
| 1H-indazole | Aryl halides | Pd(OAc)2, PPh3, water | C3-arylated 1H-indazoles | Direct C-H Arylation | nih.gov |
| 1-Methyl-4-nitro-1H-indazole | Arenes | Pd(OAc)2, ligand | C3 or C7 arylated indazoles | C-H Arylation | dntb.gov.ua |
Directed Ortho-Metalation and Substitution Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents. wikipedia.orgharvard.edu
While direct ortho-metalation on this compound itself can be challenging due to the reactivity of the sulfonyl chloride group with organolithium reagents, a common and effective strategy involves its prior conversion to a more stable sulfonamide. The sulfonamide group is a potent DMG, facilitating selective lithiation at the C-5 position of the indazole ring. nih.gov The N-H of the indazole ring is acidic and would be deprotonated first, so protection of the indazole nitrogen is typically required before ortho-metalation can be effectively carried out.
A general reaction scheme for this approach is as follows:
Protection of the Indazole Nitrogen: The 1H-indazole is first protected, for example, with a tert-butyldimethylsilyl (TBDMS) or a similar protecting group.
Formation of the Sulfonamide: The protected this compound is reacted with a primary or secondary amine to yield the corresponding 4-sulfonamide derivative.
Directed Ortho-Metalation: The resulting N-protected 4-sulfonamido-1H-indazole is then treated with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The sulfonamide group directs the lithiation to the C-5 position.
Electrophilic Quench: The generated lithium intermediate is then reacted with an electrophile to introduce a new substituent at the C-5 position.
The following table summarizes representative electrophiles that can be used in this synthetic sequence and the resulting substituted indazole products.
| Electrophile | Reagent Example | Resulting C-5 Substituent |
| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | Hydroxyphenylmethyl (-CH(OH)C₆H₅) |
| Ketone | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl (-C(OH)(CH₃)₂) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
| Iodine | I₂ | Iodo (-I) |
This DoM strategy provides a reliable method for the synthesis of 4,5-disubstituted indazole derivatives, which are of significant interest in various research areas.
Derivatization for Analytical and Research Probes
The sulfonyl chloride moiety of this compound is a reactive functional group that can readily form stable sulfonamide or sulfonate ester linkages with primary/secondary amines and phenols, respectively. This reactivity makes it a suitable reagent for the derivatization of molecules for analytical and research purposes. researchgate.netgoogle.com By attaching the indazole scaffold to other molecules, researchers can create probes to study biological processes or to enhance analytical detection.
Indazole derivatives themselves have been shown to possess interesting photophysical properties, with some exhibiting fluorescence. ehu.es While 1H-indazole itself is weakly fluorescent, appropriate substitution can enhance its quantum yield. The development of indazole-based fluorescent probes allows for the sensitive detection of various analytes and the imaging of biological systems. nih.gov
The general principle for using this compound as a derivatizing agent involves the reaction of the sulfonyl chloride with a nucleophilic group (e.g., amine, phenol) on a target molecule. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Table of Derivatization Reactions for Probe Synthesis
| Target Molecule Functional Group | General Reaction | Resulting Linkage | Potential Application of Derivative |
| Primary/Secondary Amine | R-NH₂ + ClSO₂-Indazole → R-NH-SO₂-Indazole | Sulfonamide | Fluorescent labeling for HPLC or microscopy, creating bioactive molecules for target identification. acs.org |
| Phenol | Ar-OH + ClSO₂-Indazole → Ar-O-SO₂-Indazole | Sulfonate Ester | Enhancing detection in mass spectrometry, creating probes for enzymatic activity. |
For instance, the reaction of this compound with a fluorescent dye containing an amine or phenol group could be used to create a new probe with altered photophysical properties or to improve its solubility and cell permeability. Similarly, attaching the indazole moiety to a known bioactive molecule can create a research probe to study its mechanism of action or cellular distribution. cornell.edu Indazole sulfonamides have been investigated as inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), highlighting their potential as research tools in molecular biology and drug discovery. acs.orgcornell.edubohrium.com
The synthesis of such probes often involves straightforward synthetic steps, making this compound a potentially valuable tool in the development of novel analytical and research probes.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the unambiguous assignment of the molecular structure.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of an indazole derivative typically displays signals corresponding to the protons of the indazole ring system. In the case of 1H-indazole, the proton attached to the nitrogen atom (N-H) usually appears as a broad signal at a high chemical shift, often around 13 ppm in a solvent like DMSO-d₆. chemicalbook.com The aromatic protons on the benzene (B151609) ring portion of the indazole will appear as multiplets in the aromatic region of the spectrum. For a 4-substituted indazole like 1H-indazole-4-sulfonyl chloride, the introduction of the electron-withdrawing sulfonyl chloride group at the C4 position significantly influences the chemical shifts of the neighboring protons.
For example, in a related compound, pyridine-3-sulfonyl chloride, the protons on the pyridine (B92270) ring are observed in the aromatic region. chemicalbook.com Similarly, for this compound, the protons H-3, H-5, H-6, and H-7 would be expected to show distinct signals. The deshielding effect of the sulfonyl chloride group would likely cause the H-3 and H-5 protons to resonate at a lower field compared to the parent 1H-indazole. The specific chemical shifts and coupling constants (J-values) between adjacent protons provide crucial information for assigning each proton to its specific position on the indazole ring.
A representative ¹H NMR spectrum of a related indazole compound is available, which can be used for comparative analysis. researchgate.net
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.
In the ¹³C NMR spectrum of 1H-indazole, the carbon atoms of the benzene ring typically appear in the range of 110-140 ppm. The introduction of the sulfonyl chloride group at the C4 position will cause a downfield shift for the C4 carbon and will also influence the chemical shifts of the adjacent carbons (C3a and C5). The specific chemical shifts are essential for confirming the position of the substituent on the indazole ring. Detailed ¹³C NMR data for various substituted indazoles are available in the literature, which can serve as a reference for the assignment of signals in this compound. rsc.orgrsc.org
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netslideshare.netsdsu.edu
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other (typically on adjacent carbons). sdsu.eduyoutube.com For this compound, COSY would show correlations between H-5 and H-6, and between H-6 and H-7, helping to trace the connectivity of the protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. youtube.comyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net While less critical for the fundamental structure elucidation of a small molecule like this, NOESY can provide information about the spatial arrangement of the atoms.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups.
N-H Stretch : The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹.
Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹. libretexts.org
S=O Stretch : The sulfonyl chloride group is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com
C=C and C=N Stretch : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring will give rise to bands in the 1400-1600 cm⁻¹ region.
S-Cl Stretch : The stretching vibration of the sulfur-chlorine bond is expected in the lower frequency region of the spectrum.
The IR spectra of related compounds such as 1H-indazole hydrochloride and other sulfonyl chlorides provide valuable reference points for interpreting the spectrum of this compound. nist.govresearchgate.net
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability.
The Raman spectrum of this compound would also show characteristic bands for the various functional groups. Notably, the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring are often strong in the Raman spectrum. Surface-enhanced Raman spectroscopy (SERS) studies on 1H-indazole have shown that the molecule adsorbs onto a silver surface via the nitrogen atoms and the π-system of the ring, providing insights into its interaction with surfaces. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI-MS, GC-MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound, techniques such as High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm its identity and purity.
The molecular formula for this compound is identical to its isomer, 1H-indazole-5-sulfonyl chloride: C₇H₅ClN₂O₂S. sigmaaldrich.com This corresponds to a monoisotopic mass of approximately 215.97 g/mol . HRMS can verify this mass with high precision, confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass. mdpi.com
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally sensitive molecules. In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺, or as adducts with ions from the solvent, such as sodium [M+Na]⁺. nih.gov
The fragmentation of the molecule under ionization provides crucial structural information. For indazole derivatives and sulfonyl chlorides, several characteristic fragmentation pathways are expected: researchgate.netacdlabs.comresearchgate.net
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.
Loss of Chlorine: Cleavage of the S-Cl bond would lead to the loss of a chlorine radical.
Cleavage of the Indazole Ring: The bicyclic indazole core can undergo characteristic ring-opening and fragmentation, a pattern seen in many indazole-containing compounds. nih.gov
Loss of the Sulfonyl Chloride Group: The entire -SO₂Cl group can be lost, resulting in an indazole cation.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While effective, care must be taken as sulfonyl chlorides can exhibit thermal instability, potentially degrading within the heated GC inlet. nih.govcore.ac.uk
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Description |
| Molecular Ion [M]⁺ | [C₇H₅ClN₂O₂S]⁺ | 215.97 | The intact molecule with one electron removed. |
| Protonated Molecule [M+H]⁺ | [C₇H₆ClN₂O₂S]⁺ | 216.98 | Commonly observed in ESI-MS (positive mode). |
| [M-Cl]⁺ | [C₇H₅N₂O₂S]⁺ | 181.01 | Loss of the chlorine atom. |
| [M-SO₂]⁺ | [C₇H₅ClN₂]⁺ | 152.02 | Loss of sulfur dioxide. |
| [Indazole]⁺ | [C₇H₅N₂]⁺ | 117.05 | Loss of the entire sulfonyl chloride group (-SO₂Cl). |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm the substitution pattern on the indazole ring, revealing that the sulfonyl chloride group is attached at the 4-position. The analysis would yield detailed geometric parameters, including the lengths of the C-S, S-O, and S-Cl bonds, and the tetrahedral geometry around the sulfur atom. wikipedia.org
Furthermore, crystallographic analysis reveals intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the crystal packing. researchgate.netossila.com In indazole derivatives, hydrogen bonding involving the indazole N-H group is a common and critical feature of the crystal structure.
While a specific crystal structure for this compound is not publicly documented, the analysis of closely related indazole derivatives provides a clear indication of the type of structural data that would be obtained. For instance, the crystallographic analysis of 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netacdlabs.comcore.ac.uktriazolo[3,4-b] researchgate.netnih.govcore.ac.ukthiadiazole, a related heterocyclic system, illustrates the detailed architectural information provided by this method. mdpi.com
Table 2: Example Crystallographic Data for a Representative Fused Heterocyclic Compound (8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netacdlabs.comcore.ac.uktriazolo[3,4-b] researchgate.netnih.govcore.ac.ukthiadiazole) mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.486 |
This table serves as an example of the data obtained from X-ray crystallography for a complex heterocyclic molecule and does not represent this compound itself.
Computational and Theoretical Investigations in 1h Indazole 4 Sulfonyl Chloride Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the intrinsic properties of molecules. These methods allow for the detailed exploration of electronic distributions, molecular orbital energies, and the energetic landscapes of chemical reactions, offering a predictive lens through which to view chemical phenomena.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov It has been widely applied to study the physicochemical properties of various organic molecules, including indazole derivatives. nih.govresearchgate.net DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a sound theoretical basis for understanding experimental observations. nih.gov These studies can elucidate key aspects of a molecule's character, including its geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov The fitting of exchange-correlation functionals is a critical aspect of DFT, aiming for flexible functional forms that can accurately represent benchmark systems. stanford.edu
In the context of indazole-containing compounds, DFT has been used to analyze their electronic structure, which is fundamental to understanding their reactivity and potential applications. nih.gov For instance, investigations into sulfonyl hybrid benzimidazole-based zwitterions have employed DFT to calculate properties like dipole moments and molecular electrostatic potential (MEP). researchgate.net The electronic structure parameters derived from these calculations are crucial for predicting how a molecule will interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. irjweb.com
DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.govresearchgate.net For various indazole derivatives, HOMO-LUMO analysis has been performed to understand their electronic properties and predict their behavior in chemical reactions. nih.govrsc.org For example, in a study of novel indazole derivatives, DFT calculations revealed that certain compounds had a substantial HOMO-LUMO energy gap, indicating their relative stability. nih.govrsc.org The distribution of HOMO and LUMO across the molecular framework can also provide valuable information about the sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Key Parameters from HOMO-LUMO Analysis
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net The 1H-indazole tautomer is generally considered to be the more stable and predominant form under most conditions. nih.govresearchgate.net Theoretical calculations have been employed to predict the relative stabilities of these tautomers.
For the parent indazole molecule, MP2/6-31G** calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15 kJ·mol−1. nih.gov Similar energy differences have been obtained by other computational studies in both the gas phase and in aqueous solution. nih.gov The relative stability of tautomers can be influenced by the solvent environment. Theoretical studies on triazole tautomers, for example, have utilized the Hartree-Fock (HF) method to evaluate the effect of different solvents on the HOMO-LUMO energy gaps and, consequently, the stability of the tautomeric forms. ntu.edu.iq These computational approaches are crucial for understanding the tautomeric preferences of indazole derivatives, which can significantly impact their chemical and biological properties.
Computational modeling provides a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For indazole derivatives, computational methods have been used to understand their reactivity and the pathways of various transformations.
One example is the study of the reaction of NH-indazoles with formaldehyde (B43269) in an acidic aqueous solution. nih.gov While experimental techniques like NMR can identify the products, computational modeling can shed light on the reaction pathway. The mechanism likely involves the protonation of formaldehyde, making it a more reactive electrophile. nih.gov The neutral indazole then attacks the protonated formaldehyde. nih.gov Theoretical studies can help to determine the most favorable reaction pathway by comparing the activation energies of different possible routes. nih.gov Similarly, computational studies on other heterocyclic systems have been used to provide insights into binding interactions with biological targets. researchgate.net
Molecular Modeling and Simulations for Ligand-Target Interactions
Molecular modeling and simulations are indispensable tools in drug discovery and development, enabling the prediction and analysis of how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or enzyme. These techniques provide detailed, three-dimensional insights into the binding process at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org In the context of drug design, docking is used to predict how a potential drug molecule (ligand) binds to the active site of a target protein. nih.govrsc.org This information is crucial for understanding the basis of the ligand's biological activity and for designing more potent and selective inhibitors.
For indazole derivatives, molecular docking studies have been extensively used to investigate their potential as therapeutic agents. nih.govresearchgate.net For example, in a study of novel indazole derivatives as potential agents for renal cancer, molecular docking was performed using AutoDock 4.2 software against the crystal structure of the DDR1 kinase domain (PDB ID: 6FEW). nih.gov The results of these docking studies, often expressed as binding energies, help to identify the most promising compounds for further experimental evaluation. nih.govrsc.org The analysis of the docked poses can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-receptor complex. nih.gov For instance, docking studies of 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase (AChE) have shown interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. In the context of drug discovery and materials science, MD simulations provide insights into the conformational stability of a compound and its interactions with its environment, such as a biological target or a solvent. While specific MD simulation studies on 1H-indazole-4-sulfonyl chloride are not extensively documented in publicly available literature, research on structurally related indazole-sulfonamide derivatives offers valuable insights into the likely conformational behavior and interaction patterns of this class of compounds.
One such study focused on newly synthesized indazole-sulfonamides as potential anticancer agents, employing MD simulations to investigate their stability within the active site of target proteins. mdpi.com These simulations typically involve placing the molecule in a simulated physiological environment and observing its movements and energy states over a period of time, often in the nanosecond range.
Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The RMSD measures the average deviation of the protein-ligand complex from its initial docked pose, with lower, stable values indicating a stable binding conformation. The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues or parts of the ligand, highlighting flexible regions.
In a representative simulation of an indazole-sulfonamide derivative, the compound was observed to form stable interactions within the binding pocket of a target protein. nih.gov The stability of the complex was primarily attributed to hydrogen bonding and hydrophobic interactions. For instance, the sulfonamide group, a key feature also present in this compound, is often involved in crucial hydrogen bond interactions with amino acid residues in a protein's active site. The indazole ring typically engages in hydrophobic and aromatic stacking interactions.
Table 1: Representative Molecular Dynamics Simulation Parameters for an Indazole-Sulfonamide Derivative
| Parameter | Value/Description |
| Software | GROMACS |
| Force Field | CHARMM36 |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Solvent | Water (TIP3P model) |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |
This table presents typical parameters used in MD simulations of indazole-sulfonamide derivatives. The specific values can vary depending on the study.
The insights gained from such simulations on related compounds suggest that this compound would likely exhibit a degree of conformational rigidity due to the planar indazole ring system, while the sulfonyl chloride group would be a key site for electrostatic interactions.
Prediction of Binding Affinities and Pharmacophore Modeling
The prediction of binding affinities and the development of pharmacophore models are crucial steps in computer-aided drug design. dovepress.com These methods help in identifying and optimizing potential drug candidates by elucidating the essential structural features required for biological activity.
Prediction of Binding Affinities
Pharmacophore Modeling
Pharmacophore modeling involves identifying the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. dovepress.com A pharmacophore model does not represent a real molecule but is an abstract concept that defines the key steric and electronic features necessary for optimal interaction with a specific biological target. dovepress.com
For indazole derivatives, pharmacophore models have been developed based on a set of known active compounds. nih.gov These models typically highlight the importance of specific chemical features and their spatial relationships. A common pharmacophore hypothesis for indazole-based inhibitors might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov
Table 2: Common Pharmacophore Features for Indazole-Based Inhibitors
| Pharmacophore Feature | Description | Potential Role of this compound Moiety |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms of the indazole ring and the oxygen atoms of the sulfonyl group. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The N-H group of the indazole ring. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The indazole ring itself, contributing to π-π stacking interactions. |
| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | The bicyclic indazole core. |
The development of such pharmacophore models for a series of compounds related to this compound can guide the design of new molecules with potentially improved affinity and selectivity for a given biological target. nih.gov
Applications of 1h Indazole 4 Sulfonyl Chloride and Its Derivatives in Chemical Biology and Materials Science
Design and Synthesis of Chemically Biological Probes and Potential Therapeutic Leads
The indazole nucleus is a prominent feature in many biologically active molecules. mdpi.com The ability to functionalize this core structure via the sulfonyl chloride group allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective chemical probes and potential drug candidates.
Investigations into Enzyme Inhibition Mechanisms
Derivatives of 1H-indazole-4-sulfonyl chloride have been instrumental in the investigation of various enzyme inhibition mechanisms, targeting enzymes implicated in a range of diseases from cancer to parasitic infections.
MAPK1 (ERK2): The mitogen-activated protein kinase 1 (MAPK1) is a key player in cell signaling pathways that regulate cell growth and survival. mdpi.com Its dysregulation is often associated with cancer. mdpi.com Indazole-based sulfonamides have been synthesized and studied for their potential to inhibit MAPK1. mdpi.com For instance, molecular docking studies have shown that certain indazole derivatives can bind effectively to the active site of MAPK1, suggesting their potential as anti-cancer agents. mdpi.com These studies provide a foundation for the rational design of more potent and selective MAPK1 inhibitors. mdpi.com
Human Neutrophil Elastase (HNE): Human neutrophil elastase is a serine protease involved in inflammatory processes and has been identified as a therapeutic target for various inflammatory diseases and cancers. nih.govnih.gov A series of HNE inhibitors based on a 1,5,6,7-tetrahydro-4H-indazol-4-one core, derived from indazole precursors, have demonstrated potent inhibitory activity with Ki values in the low nanomolar range (6–35 nM). nih.govnih.gov These compounds, while showing good stability in aqueous buffers, exhibit rapid degradation in human plasma, highlighting the need for further structural modifications to improve their pharmacokinetic profiles for systemic administration. nih.gov
Trypanothione (B104310) Reductase (TR): This enzyme is crucial for the survival of Leishmania parasites, the causative agents of leishmaniasis, by protecting them from oxidative stress. nih.govresearchgate.net The inhibition of trypanothione reductase is a validated strategy for the development of anti-leishmanial drugs. nih.govresearchgate.net Studies have identified diaryl sulfide (B99878) derivatives that effectively inhibit Leishmania infantum trypanothione reductase. nih.govresearchgate.net X-ray crystallography has revealed that these inhibitors bind to the catalytic site of the enzyme, interacting with key residues and preventing the binding and reduction of its natural substrate, trypanothione. nih.govresearchgate.net While not directly derived from this compound in the cited studies, the exploration of azole-based compounds as TR inhibitors highlights the potential for indazole sulfonamides to be investigated for this target. nih.govscispace.com
Receptor Antagonism Studies
In addition to enzyme inhibition, indazole derivatives have been explored as antagonists for cell surface receptors, particularly those involved in immune responses.
CC-Chemokine Receptor 4 (CCR4): CCR4 is a chemokine receptor expressed on various immune cells, including T-helper 2 (Th2) cells and regulatory T cells (Tregs). nih.govguidetopharmacology.org It plays a role in allergic inflammation and the tumor microenvironment, making it an attractive target for therapeutic intervention. guidetopharmacology.orgnih.govacs.org A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of human CCR4. nih.govacs.org Structure-activity relationship studies revealed that specific substitutions on the indazole ring and the sulfonamide moiety are crucial for potent antagonism. nih.govacs.org For example, methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole were found to be beneficial, while a 5-chlorothiophene-2-sulfonamide (B1586055) was identified as a potent N3-substituent. nih.govacs.org These antagonists bind to an intracellular allosteric site on the receptor, offering a distinct mechanism of action. nih.govacs.org
Modulation of Cellular Pathways and Biological Processes
The ability of indazole derivatives to interact with key biological targets allows them to modulate various cellular pathways and processes. For example, by inhibiting enzymes like MAPK1, these compounds can interfere with signaling cascades that promote cell proliferation and survival, a hallmark of cancer. mdpi.com Similarly, by antagonizing CCR4, they can dampen inflammatory responses mediated by Th2 cells or disrupt the immunosuppressive environment of tumors. guidetopharmacology.orgnih.govacs.org The development of potent and selective indazole-based molecules continues to be an active area of research for dissecting and controlling complex biological systems.
Role as Intermediates in the Synthesis of Complex Organic Molecules and Pharmaceuticals
This compound is a valuable building block in organic synthesis, providing a versatile platform for the construction of more complex molecules and pharmaceutical agents. nih.govnih.govorganic-chemistry.org The sulfonyl chloride group can readily react with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity allows for the introduction of diverse functionalities and the construction of libraries of compounds for biological screening. mdpi.comnih.govacs.org
The synthesis of various indazole-based compounds, including those with therapeutic potential, often involves the use of indazole precursors that can be subsequently functionalized. nih.govorganic-chemistry.org For example, the synthesis of potent kinase inhibitors and receptor antagonists frequently starts with a substituted indazole core, which is then elaborated through various chemical transformations. nih.govacs.orgnih.gov The strategic use of intermediates like this compound enables the efficient and modular synthesis of these complex target molecules.
Applications in Material Science Research
While the primary focus of research on 1H-indazole derivatives has been in the life sciences, their unique chemical and physical properties also suggest potential applications in materials science. The rigid, aromatic indazole core, combined with the ability to introduce various functional groups through the sulfonyl chloride moiety, can be exploited to create novel materials with tailored electronic, optical, or self-assembly properties. For instance, the incorporation of indazole units into polymers or organic frameworks could lead to materials with interesting photophysical characteristics or enhanced thermal stability. However, the exploration of this compound and its derivatives in materials science is still a nascent field, with significant opportunities for future research.
Exploratory Use in Agricultural Chemistry
The structural motifs found in many pharmaceuticals are also relevant to the development of new agrochemicals. Sulfonamides, a class of compounds readily accessible from sulfonyl chlorides, are known to possess a wide range of biological activities, including herbicidal and fungicidal properties. mdpi.com The indazole scaffold itself is present in some agrochemical products. Therefore, it is conceivable that derivatives of this compound could be explored for their potential use in agriculture. By systematically modifying the structure of indazole sulfonamides, it may be possible to develop new compounds that are effective and selective against specific pests or weeds while exhibiting favorable environmental profiles. This remains an area ripe for further investigation.
Concluding Remarks and Future Research Perspectives
Emerging Trends in Indazole Synthesis and Functionalization
The synthesis of the indazole core and its subsequent functionalization are areas of dynamic research, with a clear trajectory towards more efficient, sustainable, and versatile methodologies.
Recent years have seen a significant shift from traditional multi-step syntheses to more elegant and atom-economical approaches, predominantly through transition-metal-catalyzed C-H bond functionalization. scilit.comnih.gov Methodologies employing rhodium, cobalt, palladium, and ruthenium catalysts have enabled the direct introduction of various functional groups onto the indazole ring system. nih.govnih.govmdpi.com For instance, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org Similarly, cobalt(III) catalysis has been developed for the convergent, single-step synthesis of N-aryl-2H-indazoles from simple starting materials, notable for being operable on the benchtop and scalable. nih.gov
Another emerging trend is the development of "green" synthetic protocols. These methods aim to reduce the environmental impact by using less hazardous reagents and solvents. An example is the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) for the synthesis of 1H-indazoles, which offers high yields and short reaction times under eco-friendly conditions. samipubco.com Furthermore, the application of heterogeneous single-atom platinum catalysis represents a cutting-edge approach for the stereoselective synthesis of E-hydrazone esters, which are key precursors for 1H-indazoles. researchgate.net
These advanced synthetic strategies offer new avenues for creating derivatives of 1H-indazole-4-sulfonyl chloride. The sulfonyl chloride moiety is a highly reactive handle, and its combination with a core synthesized through these modern methods could streamline the production of novel sulfonamides and other derivatives with high precision and efficiency.
Table 1: Modern Catalytic Systems for Indazole Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
| Rhodium(III) / Silver | C-H Activation / Annulation | One-step synthesis from azobenzenes and aldehydes. | mdpi.comacs.org |
| Cobalt(III) | C-H Activation / Annulation | Air-stable catalyst, benchtop synthesis, scalable. | nih.gov |
| Ruthenium(II) | Tandem ortho-carbonylation | Direct assembly of complex indazolo-phthalazine-triones. | mdpi.com |
| Palladium(II) | Oxidative Benzannulation | Synthesis from pyrazoles and internal alkynes. | nih.gov |
| Silver(I) | Intermolecular C-H Amination | Efficient synthesis of 3-substituted indazoles. | nih.gov |
| Single-Atom Platinum | Heterogeneous Catalysis | Stereoselective synthesis of E-hydrazone ester precursors. | researchgate.net |
Interdisciplinary Research Avenues in Chemical Biology and Beyond
The structural motif of indazole is prevalent in a vast number of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. nih.govaustinpublishinggroup.com Derivatives of this compound are poised to make significant contributions in several interdisciplinary research areas, most notably in chemical biology.
The primary application lies in the development of novel therapeutic agents. The indazole core is a key component in numerous kinase inhibitors targeting pathways involved in cancer and inflammatory diseases. nih.govgoogle.com For example, indazole derivatives have been developed as potent inhibitors of ERK1/2, TRK, PI3Kδ, and JNK3 kinases. nih.govnih.govacs.orgacs.org The sulfonyl chloride group of this compound is an excellent electrophile for reaction with nucleophilic residues in proteins or for creating sulfonamide libraries to probe structure-activity relationships (SAR). This is exemplified by the development of indazole arylsulfonamides as allosteric antagonists for the CCR4 receptor. acs.org The discovery of 4-phenyl-1H-indazole derivatives as small-molecule inhibitors of the PD-1/PD-L1 interaction further underscores the potential in cancer immunotherapy. nih.gov
Beyond drug discovery, there is a growing opportunity to use indazole derivatives as tools for chemical biology. The concept of bioorthogonal chemistry , which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, opens up new possibilities. wikipedia.org The sulfonyl chloride group can be used to conjugate the indazole scaffold to reporter molecules, such as fluorophores or affinity tags. Furthermore, some indazole derivatives themselves exhibit intrinsic fluorescence, with certain 2-aryl-2H-indazoles representing a new class of fluorophores suitable for bioimaging applications. nih.gov This dual functionality as both a bioactive scaffold and a potential imaging agent makes indazole derivatives highly attractive for creating theranostic agents—compounds that combine therapeutic and diagnostic capabilities.
Table 2: Biological Targets of Indazole Derivatives
| Biological Target | Therapeutic Area | Example Compound Type | Reference |
| Kinases (ERK, TRK, PI3K, JNK) | Cancer, Inflammation | Indazole Amides, etc. | nih.govnih.govacs.orgacs.org |
| PD-1/PD-L1 Interaction | Cancer Immunotherapy | 4-phenyl-1H-indazole derivatives | nih.gov |
| Cannabinoid Receptor 1 (CB-1) | Metabolic Disorders | Indazole Derivatives (Inverse Agonists) | google.com |
| CC-Chemokine Receptor 4 (CCR4) | Inflammation | Indazole Arylsulfonamides | acs.org |
| Estrogen Receptor-α (ER-α) | Breast Cancer | 1H-indazole derivatives (SERDs) | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Lung Cancer | 1H-indazole derivatives | nih.gov |
Challenges and Opportunities in the Field of this compound Chemistry
While the future of this compound chemistry is bright, it is not without its challenges and corresponding opportunities.
Challenges:
Regioselectivity: A persistent challenge in indazole chemistry is controlling the regioselectivity during synthesis and functionalization, particularly N-alkylation or N-arylation, which can lead to mixtures of N1 and N2 isomers. austinpublishinggroup.com For this compound, controlling reactions at the nitrogen atoms while preserving the sensitive sulfonyl chloride group requires carefully optimized conditions.
Specificity and Selectivity: In drug discovery, achieving high selectivity for a specific biological target, such as a particular kinase isoform, is a major hurdle. acs.org Designing derivatives of this compound that bind with high affinity and selectivity remains a significant synthetic and computational challenge.
Scalability and Sustainability: While many novel catalytic methods show great promise at the laboratory scale, their transition to large-scale, industrial production can be problematic due to cost, catalyst stability, and the need for stringent purification. Developing robust and sustainable processes is crucial for practical applications. nih.gov
Opportunities:
Chemical Probe Development: The reactivity of the sulfonyl chloride group is a significant opportunity. It allows for the facile synthesis of sulfonamides, which are stable and common pharmacophores. This enables the rapid generation of large, diverse chemical libraries for high-throughput screening against a wide array of biological targets.
Materials Science: The potential for indazole derivatives to act as fluorophores opens up avenues in materials science. nih.gov Research into the photophysical properties of polymers and other materials incorporating the 1H-indazole-4-sulfonamide scaffold could lead to novel sensors, organic light-emitting diodes (OLEDs), or other advanced materials.
Exploration of Underexplored Isomers: Much of the reported research focuses on the more accessible indazole isomers. The specific chemistry of the 4-substituted indazole system, particularly with an electron-withdrawing sulfonyl chloride group, is less explored than other positions. This provides a rich territory for fundamental research into its unique reactivity and for the discovery of novel compounds with unique biological or material properties.
Q & A
Basic Research Question
- PPE : Acid-resistant gloves, face shields, and fume hoods to avoid exposure to corrosive vapors .
- Hydrolysis mitigation : Store under anhydrous conditions (desiccator with P₂O₅).
- Spill management : Neutralize with sodium bicarbonate before disposal.
Advanced Risk Assessment : Monitor for trace HCl release during reactions using gas detectors. Stability studies under varying humidity/temperature guide storage protocols .
How does the reactivity of this compound compare to other sulfonyl chlorides?
Advanced Research Question
- Nucleophilic substitution : Reacts faster than aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) due to aromatic stabilization of the transition state.
- Hydrolysis sensitivity : More stable than imidazole-based analogs (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) but hydrolyzes rapidly in aqueous basic conditions (pH > 9) .
- Cross-reactivity : Forms stable sulfonamides with primary amines but may decompose with sterically hindered amines.
How can conflicting stability data for this compound in solvents be resolved?
Advanced Research Question
Contradictory reports on stability in DMSO vs. DMF may arise from trace moisture or impurities. Methodological recommendations:
- Karl Fischer titration : Quantify solvent water content (<50 ppm).
- Accelerated degradation studies : Use HPLC to track decomposition products (e.g., sulfonic acid) under stressed conditions (40°C, 75% RH) .
- Controlled experiments : Compare anhydrous vs. humid environments to isolate degradation pathways.
What strategies improve regioselectivity in derivatizing this compound?
Advanced Research Question
- Protecting groups : Temporarily block position 1 with a tert-butoxycarbonyl (Boc) group to direct functionalization to position 4.
- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at the sulfonyl chloride group for selective amide formation .
- Microwave-assisted synthesis : Reduces side reactions via rapid, uniform heating.
How can computational modeling predict SAR for this compound derivatives?
Advanced Research Question
- Docking studies : Map sulfonyl chloride’s electrostatic potential to target enzyme active sites (e.g., carbonic anhydrase).
- MD simulations : Assess solvation effects on reactivity in polar aprotic solvents (e.g., acetonitrile) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity.
What are common pitfalls in analyzing contradictory biological activity data for derivatives?
Advanced Research Question
- Purity discrepancies : Impurities >95% skew IC₅₀ values. Validate via orthogonal methods (HPLC, NMR).
- Solvent artifacts : DMSO at >0.1% concentration may inhibit enzymes. Use low-dielectric solvents (e.g., THF) .
- Assay interference : Sulfonyl chloride’s UV absorbance may overlap with assay readouts (e.g., fluorescence).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
